molecular formula C19H36O2S B13811984 cis-9,10-Epithiostearic acid methyl ester

cis-9,10-Epithiostearic acid methyl ester

Cat. No.: B13811984
M. Wt: 328.6 g/mol
InChI Key: DOHOURLSQCPHLC-MSOLQXFVSA-N
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Description

cis-9,10-Epithiostearic acid methyl ester: is an organic compound derived from stearic acid. It is characterized by the presence of an epoxide group at the 9,10 position of the fatty acid chain. This compound is typically a colorless to pale yellow liquid, with a relatively high density and solubility in organic solvents like ethanol and ether, but it is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of cis-9,10-Epithiostearic acid methyl ester involves the esterification of stearic acid with methanol in the presence of a catalyst. The reaction conditions can be adjusted based on specific requirements, but generally, the reaction is carried out under heating .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient catalysts to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure to optimize the esterification process .

Chemical Reactions Analysis

Types of Reactions: : cis-9,10-Epithiostearic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-9,10-Epithiostearic acid methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on cellular processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of resins, coatings, inks, and adhesives

Mechanism of Action

The mechanism of action of cis-9,10-Epithiostearic acid methyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity underlies its potential bioactive properties and its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-9,10-Epithiostearic acid methyl ester is unique due to the presence of the epithio group, which imparts distinct reactivity and potential bioactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H36O2S

Molecular Weight

328.6 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-octylthiiran-2-yl]octanoate

InChI

InChI=1S/C19H36O2S/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

DOHOURLSQCPHLC-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](S1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1C(S1)CCCCCCCC(=O)OC

Origin of Product

United States

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